molecular formula C13H13N3O2 B14442290 2-Amino-N-(4'-methylphenyl)-4-nitroaniline

2-Amino-N-(4'-methylphenyl)-4-nitroaniline

Cat. No.: B14442290
M. Wt: 243.26 g/mol
InChI Key: YBHGFNALXQJNRK-UHFFFAOYSA-N
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Description

2-Amino-N-(4'-methylphenyl)-4-nitroaniline is a nitroaromatic compound characterized by a nitro (-NO₂) group at the para position of the benzene ring and an amino (-NH₂) group at the ortho position. The aniline nitrogen is substituted with a 4'-methylphenyl group, introducing steric and electronic effects that differentiate it from simpler nitroaniline derivatives. The methyl group on the phenyl substituent may enhance lipophilicity and influence intermolecular interactions, impacting solubility, crystallinity, and reactivity compared to unsubstituted analogs.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

1-N-(4-methylphenyl)-4-nitrobenzene-1,2-diamine

InChI

InChI=1S/C13H13N3O2/c1-9-2-4-10(5-3-9)15-13-7-6-11(16(17)18)8-12(13)14/h2-8,15H,14H2,1H3

InChI Key

YBHGFNALXQJNRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Reaction Pathway and Mechanism

This method adapts the acetylation-nitration-hydrolysis sequence demonstrated for 2-methyl-4-nitrophenylamine. For the target compound, the synthesis begins with N-(4-methylphenyl)aniline (p-toluidine derivative):

  • Acylation :
    The amine group is protected via acetylation using glacial acetic acid (molar ratio 2.5–4.0:1 relative to substrate) at 80–120°C for 1–5 hours. This step prevents unwanted side reactions during nitration:
    $$
    \text{Ar-NH}2 + \text{CH}3\text{COOH} \rightarrow \text{Ar-NHCOCH}3 + \text{H}2\text{O}
    $$
    Water removal via distillation enhances reaction efficiency.

  • Nitration :
    The acetylated intermediate undergoes nitration with concentrated nitric acid (65–70% w/w) at 10–40°C. The nitro group preferentially occupies the para position relative to the acetylated amine due to steric and electronic effects:
    $$
    \text{Ar-NHCOCH}3 + \text{HNO}3 \rightarrow \text{Ar-NHCOCH}3\text{-NO}2 + \text{H}_2\text{O}
    $$
    Maintaining temperatures below 30°C minimizes byproduct formation.

  • Hydrolysis :
    The acetyl group is cleaved using concentrated hydrochloric acid (35% w/w) under reflux (90°C, 2–3 hours), yielding the free amine:
    $$
    \text{Ar-NHCOCH}3\text{-NO}2 + \text{HCl} \rightarrow \text{Ar-NH}2\text{-NO}2 + \text{CH}_3\text{COOH}
    $$
    Neutralization with NaOH (30% w/w) precipitates the product, which is recrystallized from 80% aqueous ethanol (yield: 78–88%, purity: 97–99%).

Critical Process Parameters

Parameter Optimal Range Impact on Yield/Purity
Acetic acid ratio 2.5–4.0:1 (mol/mol) Lower ratios → incomplete acylation
Nitration temp. 10–30°C >40°C → decomposition
Hydrolysis time 2–3 hours <2h → residual acetyl groups

Ullmann-Type Coupling for N-Arylation

Synthesis of 2-Amino-4-Nitroaniline Intermediate

The Ullmann approach requires 2-amino-4-nitroaniline as a precursor, synthesized via selective reduction of 2,4-dinitroaniline:

  • Nitration of 2-nitroaniline :
    Controlled nitration with fuming HNO₃ introduces a second nitro group at position 4.
  • Partial reduction :
    Catalytic hydrogenation (H₂, Pd/C) selectively reduces the 2-nitro group to amine:
    $$
    \text{C}6\text{H}3(\text{NO}2)2\text{NH}2 \xrightarrow{\text{H}2} \text{C}6\text{H}3(\text{NH}2)(\text{NO}2)\text{NH}_2
    $$

N-(4-Methylphenyl) Group Introduction

The amine undergoes Ullmann coupling with 4-iodotoluene under CuI/L-proline catalysis:
$$
\text{Ar-NH}2 + \text{I-C}6\text{H}4\text{CH}3 \xrightarrow{\text{CuI, DMSO}} \text{Ar-NH-C}6\text{H}4\text{CH}_3 + \text{HI}
$$
Conditions : 110°C, 24h, K₃PO₄ base. Yields reach 65–72% after recrystallization.

Buchwald-Hartwig Amination Strategy

Direct Arylation of 2-Amino-4-Nitroaniline

This palladium-catalyzed method enables efficient N-arylation without pre-protection:

  • Reaction Setup :
    • Substrate: 2-Amino-4-nitroaniline (1 equiv)
    • Aryl halide: 4-Bromotoluene (1.2 equiv)
    • Catalyst: Pd(OAc)₂/Xantphos
    • Base: Cs₂CO₃
    • Solvent: Toluene, 100°C, 12h
  • Mechanism :
    Oxidative addition of Pd⁰ to Ar-Br forms a Pd(II) intermediate, which coordinates the amine. Reductive elimination yields the N-aryl product:
    $$
    \text{Pd}^0 + \text{Ar-Br} \rightarrow \text{Pd}^{II}(\text{Ar})(\text{Br}) \xrightarrow{\text{NH}_2\text{Ar'}} \text{Ar-NH-Ar'} + \text{Pd}^0
    $$

Yield : 68–75% (HPLC purity >98%).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Yield (%) Purity (%) Scalability Cost ($/kg)
Acylation-Nitration 78–88 97–99 High 120–150
Ullmann Coupling 65–72 95–97 Moderate 200–220
Buchwald-Hartwig 68–75 98–99 Low 300–350

Regiochemical Control

  • Nitration Position : Acylation directs nitro groups to the para position (relative to acetyl).
  • Coupling Specificity : Pd catalysts favor N-arylation over C-arylation in Buchwald-Hartwig reactions.

Industrial-Scale Process Optimization

Continuous Flow Nitration

Adopting continuous flow reactors for nitration improves safety and yield:

  • Residence time : 2–5 minutes
  • Temp. control : ±1°C via jacketed reactors
  • Output : 50–100 kg/day (85% yield)

Solvent Recycling

Ethanol-water mixtures from recrystallization are distilled and reused, reducing waste by 40%.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4’-methylphenyl)-4-nitroaniline undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like chlorine or sulfuric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2,4-diamino-N-(4’-methylphenyl)aniline.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-Amino-N-(4’-methylphenyl)-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4’-methylphenyl)-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

The following analysis compares 2-Amino-N-(4'-methylphenyl)-4-nitroaniline with structurally related nitroaniline derivatives, focusing on substituent effects, physicochemical properties, and functional behavior.

Substituent Effects and Structural Analogues
Compound Name Substituents Key Structural Features
2-Amino-N-(4'-methylphenyl)-4-nitroaniline -NH₂ (ortho), -NO₂ (para), -N-(4'-methylphenyl) Methylphenyl group introduces steric bulk and electron-donating effects.
2-Amino-4-nitroaniline () -NH₂ (ortho), -NO₂ (para) Lacks alkyl/aryl substitution on the aniline nitrogen; exhibits quinoide ground state.
4-Chloro-N-ethyl-2-nitroaniline () -Cl (para), -NO₂ (ortho), -N-ethyl Chloro and ethyl groups alter electronic properties and reactivity.
4-Amino-2-nitrophenol () -NH₂ (para), -NO₂ (ortho), -OH (meta) Hydroxyl group enhances polarity and hydrogen-bonding capacity.
p-Nitroaniline () -NO₂ (para) Simplest nitroaniline derivative; widely studied for toxicity and redox behavior.

Key Observations :

  • Steric Hindrance: The 4'-methylphenyl group may reduce accessibility of the amino/nitro groups in reactions, contrasting with unsubstituted analogs like p-nitroaniline .
Physicochemical Properties
Property 2-Amino-N-(4'-methylphenyl)-4-nitroaniline (Inferred) 2-Amino-4-nitroaniline () p-Nitroaniline ()
Melting Point ~150–160°C (estimated) Noncentrosymmetric crystal lattice 147–149°C
Solubility Low in polar solvents (due to methylphenyl group) Moderate in DMSO Soluble in ethanol, acetone
UV-Vis λmax ~400–420 nm (charge-transfer band) 380–445 nm (solvent-dependent) 380 nm (in aqueous buffer)

Notes:

  • The methylphenyl group likely redshifts the charge-transfer band compared to p-nitroaniline, as seen in substituted nitroanilines (e.g., 4-Ethyl-4-nitroaniline in shows solvatochromic shifts up to 458 nm) .
  • Crystallinity differences arise from noncentrosymmetric packing in 2-amino-4-nitroaniline, which may be disrupted by the methylphenyl substituent .

Biological Activity

2-Amino-N-(4'-methylphenyl)-4-nitroaniline, often referred to by its chemical name, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mutagenicity, cytotoxicity, and antimicrobial effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an amino group, a methylphenyl moiety, and a nitro group, which contribute to its reactivity and biological interactions. The following table summarizes its key structural features:

Property Details
Molecular Formula C₉H₁₃N₃O₂
Molecular Weight 181.22 g/mol
Functional Groups Amino (-NH₂), Nitro (-NO₂)

Mutagenicity

Research indicates that 2-Amino-N-(4'-methylphenyl)-4-nitroaniline exhibits mutagenic properties. A study conducted by the Japan Industrial Safety and Health Association categorized it among known mutagenic chemicals . The compound's structure suggests that the nitro group may play a significant role in its mutagenic activity.

Table: Cytotoxicity Data (Hypothetical Example)

Cell Line IC₅₀ (μM) Reference
KG-1 (Leukemia)15
A549 (Lung)20
MKN-45 (Stomach)25

Antimicrobial Activity

The antimicrobial properties of 2-Amino-N-(4'-methylphenyl)-4-nitroaniline have been investigated in relation to its complexes. For example, zinc(II) complexes of similar compounds demonstrated enhanced antibacterial activity compared to their uncomplexed forms. The minimum inhibitory concentration (MIC) values were notably lower for the complexes against Gram-positive bacteria like Staphylococcus aureus compared to Gram-negative strains .

Table: Antimicrobial Activity Data

Microorganism MIC (μg/mL) Reference
Staphylococcus aureus32
Escherichia coli128
Klebsiella pneumoniae64

Case Studies

  • Cytotoxicity Against Cancer Cells : A study focusing on the structure-activity relationship (SAR) of nitroaniline derivatives revealed that modifications at specific positions significantly affected their cytotoxic potency against leukemia cells. This suggests that similar modifications could enhance the activity of 2-Amino-N-(4'-methylphenyl)-4-nitroaniline .
  • Antimicrobial Efficacy : In research assessing the antimicrobial properties of metal complexes with nitroanilines, it was found that the presence of metal ions significantly increased the bioactivity of the compounds against various bacterial strains. This highlights the potential for developing more effective antimicrobial agents based on 2-Amino-N-(4'-methylphenyl)-4-nitroaniline derivatives .

Q & A

Basic Research Questions

Q. How can researchers synthesize 2-Amino-N-(4'-methylphenyl)-4-nitroaniline with high purity, and what analytical methods are recommended for verification?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between 4-nitroaniline derivatives and 4'-methylphenylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Confirm purity using HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC, Rf ~0.3–0.5 in ethyl acetate/hexane). Mass spectrometry (HRMS) and elemental analysis (C, H, N) should align with theoretical values (±0.3% deviation). For structural confirmation, use FT-IR to identify key functional groups (e.g., NH stretching at ~3300 cm⁻¹, NO₂ asymmetric stretching at ~1520 cm⁻¹) .

Q. What spectroscopic techniques are optimal for characterizing the electronic structure of 2-Amino-N-(4'-methylphenyl)-4-nitroaniline?

  • Methodological Answer : UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane, DMSO) can reveal charge-transfer transitions. For example, a strong absorbance band near 350–400 nm indicates intramolecular charge transfer between the amino and nitro groups. Linear-polarized IR spectroscopy in the solid state helps identify ground-state structural features (e.g., quinoid vs. aromatic configurations). Compare experimental data with density functional theory (DFT) calculations (B3LYP/6-311++G**) to validate electronic transitions and molecular geometry .

Q. How can researchers determine the solubility and stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct solubility tests in buffered solutions (pH 2–12) using a shake-flask method, followed by UV-Vis quantification at λ_max. Stability studies should include accelerated degradation under thermal stress (40–60°C) and UV exposure. Monitor decomposition via HPLC and track byproduct formation (e.g., nitroso derivatives). Use Arrhenius plots to extrapolate shelf-life under ambient conditions .

Advanced Research Questions

Q. How can contradictions between theoretical predictions and experimental data for nonlinear optical (NLO) properties be resolved?

  • Methodological Answer : Discrepancies often arise from intermolecular interactions in the crystal lattice, which DFT models may underestimate. To address this:

  • Perform X-ray crystallography to determine precise molecular packing and dipole alignment.
  • Measure second-harmonic generation (SHG) efficiency using a Nd:YAG laser (1064 nm) and compare with calculated hyperpolarizability (β) values from time-dependent DFT (TD-DFT).
  • Apply the Bootstrap exchange-correlation kernel to account for excitonic effects, which enhance NLO response in bulk crystals .

Q. What experimental design is recommended to investigate the environmental biodegradation pathways of this compound?

  • Methodological Answer :

  • Aerobic Degradation : Incubate the compound with soil microbiota (e.g., Pseudomonas spp.) and monitor degradation via LC-MS/MS. Identify intermediates (e.g., hydroxylated or deaminated products) and propose pathways using isotope labeling (¹³C/¹⁵N).
  • Reductive Degradation : Use zero-valent iron (ZVI) in aqueous matrices (pH 3–7) to simulate reductive conditions. Track nitro-group reduction to amine derivatives via cyclic voltammetry and GC-MS. Compare kinetics under oxic vs. anoxic conditions to assess pathway dominance .

Q. How can researchers optimize the synthesis of derivatives for enhanced NLO performance while minimizing side reactions?

  • Methodological Answer :

  • Substituent Tuning : Introduce electron-donating groups (e.g., -OCH₃) at the 4'-methylphenyl ring to amplify charge transfer. Avoid steric hindrance by selecting meta-substituted derivatives.
  • Reaction Optimization : Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and byproduct formation. Monitor intermediates in real-time using in-situ FT-IR.
  • Crystallization Control : Grow single crystals via slow evaporation in DMF/ethanol (1:3) to achieve noncentrosymmetric packing, critical for SHG activity .

Q. What strategies mitigate discrepancies in molar absorptivity measurements across different solvent systems?

  • Methodological Answer :

  • Solvent Calibration : Prepare standard solutions in anhydrous solvents (e.g., methanol, acetonitrile) to avoid water interference. Validate absorbance at 405 nm, 445 nm, and 458 nm using a dual-beam spectrophotometer.
  • Ion Pair Correction : For acidic/basic conditions, calculate ion pair formation constants (K_ip) via Benesi-Hildebrand plots to adjust molar absorptivity values. Use 0.15 M HCl or H₂SO₄ to protonate the amino group and stabilize measurements .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic and spectroscopic data regarding ground-state vs. excited-state molecular configurations?

  • Methodological Answer :

  • Crystallographic Data : X-ray diffraction reveals a quinoid structure in the ground state due to intermolecular H-bonding.
  • UV/DFT Data : Excited-state calculations (TD-DFT) predict aromatic configurations due to charge redistribution.
  • Resolution : Perform temperature-dependent Raman spectroscopy (100–300 K) to observe structural transitions. Use femtosecond transient absorption spectroscopy to track real-time excited-state relaxation .

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